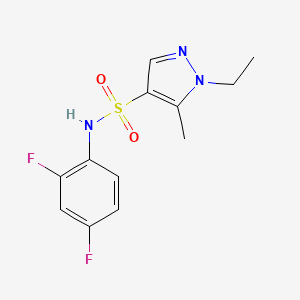
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as DFP-10825, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound is of particular interest due to its ability to inhibit certain enzymes that are involved in the development and progression of various diseases. In
作用機序
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide exerts its therapeutic effects through the inhibition of certain enzymes that are involved in disease development and progression. Specifically, this compound inhibits the activity of carbonic anhydrase IX and cyclooxygenase-2, which are both overexpressed in many diseases. By inhibiting these enzymes, this compound can slow or even halt disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inhibiting the activity of carbonic anhydrase IX. Additionally, this compound has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments, including its ability to inhibit specific enzymes that are involved in disease development and progression. Additionally, this compound has been extensively studied and has a well-established synthesis method. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX and cyclooxygenase-2. Additionally, research could focus on the development of this compound derivatives with improved pharmacokinetic properties. Finally, research could explore the potential therapeutic applications of this compound in other diseases, such as metabolic disorders and cardiovascular disease.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to inhibit the activity of carbonic anhydrase IX and cyclooxygenase-2, which are both overexpressed in many diseases. While this compound has several advantages for lab experiments, its potential toxicity can limit its use in certain experiments. Future research could focus on the development of more potent and selective inhibitors of these enzymes, as well as the exploration of its potential therapeutic applications in other diseases.
合成法
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzenesulfonyl chloride with 1-ethyl-5-methyl-1H-pyrazole-4-amine in the presence of a base such as triethylamine. Other methods involve the use of different sulfonamide derivatives and pyrazole amines.
科学的研究の応用
N-(2,4-difluorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors and is associated with tumor growth and metastasis. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation and is overexpressed in many types of cancer.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2S/c1-3-17-8(2)12(7-15-17)20(18,19)16-11-5-4-9(13)6-10(11)14/h4-7,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOPRUXVQWZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5264925.png)
![3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5264931.png)
![(4R)-4-(4-{[(4-fluoro-3-methylbenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5264932.png)
![1-[(2-methylphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5264947.png)
![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5264974.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5264980.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)-3-piperidinol](/img/structure/B5264984.png)

![1'-(cyclopropylcarbonyl)-N-[2-(1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5264994.png)
![4-bromo-N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}benzamide](/img/structure/B5265002.png)
![1-[(2-methylphenyl)acetyl]piperidine](/img/structure/B5265013.png)
![6-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5265014.png)
![N-{2-[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenoxy]ethyl}acetamide hydrochloride](/img/structure/B5265016.png)
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5265022.png)
